molecular formula C11H10O5 B2881567 Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate CAS No. 39757-33-0

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2881567
CAS No.: 39757-33-0
M. Wt: 222.196
InChI Key: APFYVCLXEAUNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-hydroxybenzoic acid with methyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and cooling can help maintain consistent reaction conditions and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the dioxobutanoate moiety can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The dioxobutanoate moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxyphenylacetate: Similar structure but lacks the dioxobutanoate moiety.

    Methyl 3-(4-hydroxyphenyl)propionate: Similar hydroxyphenyl group but different ester moiety.

Uniqueness

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate is unique due to the presence of both the hydroxyphenyl and dioxobutanoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFYVCLXEAUNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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